![molecular formula C12H17NO2 B1462823 3-[(4-Methoxyphenoxy)methyl]pyrrolidine CAS No. 933736-44-8](/img/structure/B1462823.png)
3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine typically involves the reaction of 4-methoxyphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
3-[(4-Methoxyphenoxy)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methoxyphenoxy)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways, is ongoing.
Industry: It finds use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, similar compounds have been shown to act as norepinephrine and serotonin reuptake inhibitors, which can influence neurotransmitter levels in the brain .
Vergleich Mit ähnlichen Verbindungen
3-[(4-Methoxyphenoxy)methyl]pyrrolidine can be compared with other compounds in the pyrrolidine family, such as:
3-(Phenoxy-phenyl-methyl)-pyrrolidine: Known for its potent norepinephrine and serotonin reuptake inhibition properties.
Pyrrolidine alkaloids: These compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-2-4-12(5-3-11)15-9-10-6-7-13-8-10/h2-5,10,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNYILARRKHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1462742.png)
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462745.png)
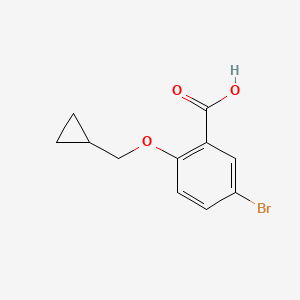
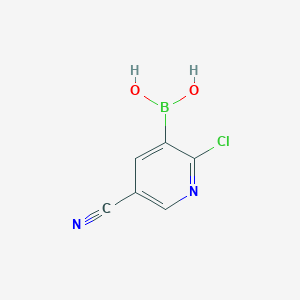
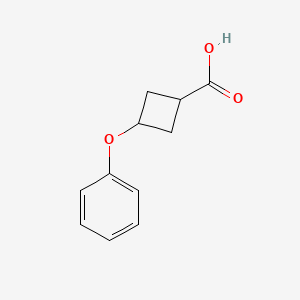
![6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462752.png)
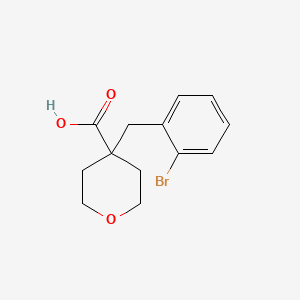
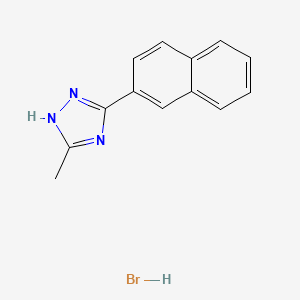
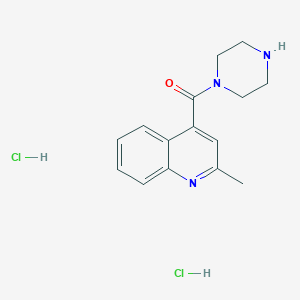

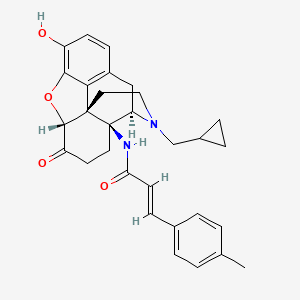
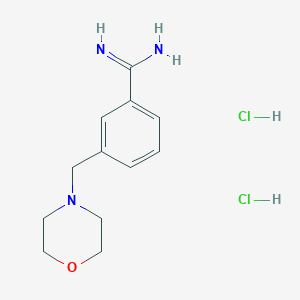
![4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1462761.png)

